2-(Ethoxycarbonyl)pentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-ethoxycarbonylpentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5-6(7(9)10)8(11)12-4-2/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
ZYXZSRASZWYYFY-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)O)C(=O)OCC |
Canonical SMILES |
CCCC(C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Ethoxycarbonyl Pentanoic Acid
Established Synthetic Routes
The synthesis of 2-(ethoxycarbonyl)pentanoic acid and its derivatives can be achieved through several established chemical transformations. These routes often involve the formation of a carbon-carbon bond to introduce the propyl group, followed by manipulation of functional groups to yield the desired mono-acid mono-ester.
Synthesis via Nitroalkene Precursors
While not the most common route, the synthesis of 2-substituted carboxylic acid derivatives can be envisioned through pathways involving nitroalkene precursors. These methods leverage the electrophilic nature of the nitroalkene double bond and the versatility of the nitro group for subsequent transformations.
One potential pathway involves the condensation of a nitroalkane with an appropriate carbonyl compound, followed by hydrogenation. For instance, the condensation of nitroethane with propanal could yield 1-nitro-2-pentene. Subsequent catalytic hydrogenation of both the double bond and the nitro group would lead to pentan-2-amine. While this route directly leads to an amine, further functional group manipulations, such as diazotization followed by cyanation and hydrolysis, would be necessary to introduce the carboxylic acid and ester functionalities, making this a lengthy and less direct approach to this compound.
A more direct, albeit challenging, approach could involve a tandem condensation-hydrogenation reaction. The Claisen-Schmidt condensation of a nitro-activated ester with an aldehyde, followed by reductive cyclization, has been demonstrated for the synthesis of tetrahydroquinolines. google.com A similar strategy, if adapted, could potentially be used to construct the carbon skeleton of this compound.
The Michael addition of a nucleophile to a nitroalkene is a powerful C-C bond-forming reaction. libretexts.orgwikipedia.orggoogle.com In a hypothetical synthesis of this compound, a Michael addition of a malonic ester enolate to 1-nitropropene (B103210) could be a key step. The enolate of diethyl malonate, generated by a base such as sodium ethoxide, would attack the β-carbon of 1-nitropropene. This conjugate addition would yield an intermediate which, after protonation, would be diethyl 2-(1-nitropropyl)malonate.
The subsequent conversion of the nitro group to a carbonyl group, for instance via the Nef reaction (treatment with strong base followed by acidic workup), would provide a ketone. However, to arrive at the desired pentanoic acid structure, a reduction of the nitro group to an amine followed by other transformations, or a different synthetic strategy, would be more plausible. The primary utility of the Michael addition in this context is the formation of the crucial carbon-carbon bond at the second position of the pentanoic acid chain. google.comorgsyn.org
Following the Michael addition to a nitroalkene, the resulting nitro-substituted diester can be reduced to the corresponding amino diester. Catalytic hydrogenation is a common method for the reduction of nitro groups to primary amines. This amino diester could then serve as a scaffold for further modifications. For example, selective hydrolysis of one ester group followed by deamination could potentially lead to the desired product, although achieving selectivity and high yields in these steps can be challenging. The synthesis of diethyl aminomalonate from diethyl malonate via nitrosation and subsequent hydrogenolysis is a known process and provides a precedent for such transformations.
Esterification Approaches for Derivatives
Esterification is a fundamental reaction in organic chemistry and is crucial for the synthesis of derivatives of this compound. The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst results in the formation of an ester. rsc.org For instance, if 2-propylmalonic acid were available, a selective mono-esterification with ethanol (B145695) could, in principle, yield the target compound. However, controlling the reaction to favor the monoester over the diester can be difficult.
A more common approach is the hydrolysis of a diester. For example, diethyl 2-propylmalonate can be synthesized by the alkylation of diethyl malonate with a propyl halide. google.comgoogle.com Subsequent partial hydrolysis of this diester, typically using one equivalent of a base like sodium hydroxide (B78521) in an alcoholic solvent, followed by acidification, can yield this compound. google.com This selective hydrolysis is often achievable due to the slight difference in reactivity of the two ester groups in the intermediate carboxylate salt.
The following table summarizes the key reactants and products in the alkylation and hydrolysis sequence:
| Reactant 1 | Reactant 2 | Base | Intermediate Product | Final Product (after hydrolysis and acidification) |
| Diethyl malonate | Propyl bromide | Sodium ethoxide | Diethyl 2-propylmalonate | This compound |
Enantioselective Synthesis Pathways
The development of enantioselective syntheses for chiral molecules like this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. While specific enantioselective routes to this exact molecule are not widely reported, general strategies for the asymmetric synthesis of 2-substituted carboxylic acids can be applied.
One approach involves the use of a chiral auxiliary. For example, a chiral alcohol could be used to form a chiral malonate ester. Alkylation of this chiral ester would proceed diastereoselectively, and subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-propylmalonic acid monoester.
Another strategy is asymmetric catalysis. This could involve the asymmetric hydrogenation of a precursor like 2-propylidenemalonic acid monoethyl ester using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This would directly introduce the stereocenter with high enantioselectivity. The enantioselective synthesis of 2-substituted cyclobutanones has been achieved through a related pinacol-type rearrangement, demonstrating the potential of catalytic methods for creating chiral centers adjacent to a carbonyl group. sigmaaldrich.com
The enantioselective synthesis of more complex amino acids has been achieved using chiral N-sulfinylimines, which could potentially be adapted for the synthesis of chiral 2-amino-pentanoic acid derivatives, precursors to the target molecule. google.com
Enzymatic Desymmetrization Techniques
Enzymatic desymmetrization is a powerful strategy for the synthesis of enantiomerically pure compounds from prochiral starting materials. This method offers an efficient route to chiral molecules, often with high yields and enantiomeric excess, under mild reaction conditions. researchgate.net In the context of producing chiral derivatives related to this compound, the asymmetric hydrolysis of a prochiral diester, such as diethyl 2-pentylmalonate, serves as a key example.
The core principle of this technique lies in the selective action of an enzyme on a prochiral molecule that possesses two identical functional groups. The enzyme catalyzes the transformation of one of these groups, leading to the formation of a chiral mono-substituted product. For the synthesis of chiral this compound, the process would involve the enantioselective hydrolysis of one of the two ester groups of diethyl 2-pentylmalonate.
The success of this desymmetrization relies on two critical characteristics of the biocatalyst:
High specificity for the diester over the resulting monoester, which allows the chiral monoester to accumulate without further hydrolysis to the diacid. researchgate.net
High enantioselectivity , ideally producing only one of the two possible enantiomers of the monoester. researchgate.net
Lipases are commonly employed enzymes for such transformations. For instance, lipase (B570770) from Pseudomonas cepacia has been effectively used in the desymmetrization of various prochiral 1,3-diamines. nih.gov Similarly, lipase from Geobacillus thermocatenulatus (BTL2) has demonstrated high selectivity in the asymmetric hydrolysis of prochiral 3-phenylglutaric acid diesters. researchgate.net While specific studies on the enzymatic desymmetrization of diethyl 2-pentylmalonate to this compound are not extensively detailed in the provided results, the principles established with analogous prochiral diesters are directly applicable.
The reaction is typically carried out in an aqueous buffer system, where the diester is subjected to the action of the chosen lipase. The enzyme selectively hydrolyzes one of the ester groups, leading to the formation of the chiral monoacid, this compound. The enantiomeric purity of the product is a direct consequence of the enzyme's stereochemical preference.
| Starting Material | Enzyme (Example) | Product | Key Principle |
|---|---|---|---|
| Diethyl 2-pentylmalonate (Prochiral) | Lipase (e.g., from Pseudomonas cepacia or Geobacillus thermocatenulatus) | (R)- or (S)-2-(Ethoxycarbonyl)pentanoic acid (Chiral) | Enantioselective hydrolysis of one ester group |
Curtius Rearrangement Applications
The Curtius rearrangement is a versatile and widely used reaction in organic synthesis for the conversion of carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. organic-chemistry.orgwikipedia.orgnih.gov This reaction proceeds through the thermal decomposition of an acyl azide (B81097), which is typically generated from a carboxylic acid derivative. wikipedia.org The rearrangement is known for its mild conditions and broad substrate scope. nih.gov
In the context of this compound, the Curtius rearrangement can be applied to its derivatives to introduce nitrogen-containing functional groups. A key application involves the conversion of a carboxylic acid derivative to a protected amine. For example, a carboxylic acid can be treated with a reagent like diphenylphosphoryl azide (DPPA) or through a one-pot procedure involving sodium azide and di-tert-butyl dicarbonate (B1257347) to form an acyl azide. orgsyn.orgnih.gov This intermediate then undergoes rearrangement to an isocyanate. orgsyn.org
The resulting isocyanate is a reactive species that can be trapped by various nucleophiles. organic-chemistry.org If the reaction is performed in the presence of an alcohol, such as tert-butanol, a carbamate (B1207046) (like a Boc-protected amine) is formed. nih.gov Subsequent hydrolysis of the isocyanate with water yields a primary amine, accompanied by the loss of carbon dioxide. organic-chemistry.org
A practical example of a one-pot Curtius rearrangement involves the use of catalytic amounts of Zn(OTf)₂ and tetrabutylammonium (B224687) bromide. In this procedure, the carboxylic acid is reacted with sodium azide and di-tert-butyl dicarbonate to form the acyl azide, which then rearranges to the isocyanate. The in-situ generated tert-butoxide, facilitated by the zinc catalyst, traps the isocyanate to form the tert-butyl carbamate derivative. orgsyn.org This method is advantageous due to the use of readily available reagents and the ease of purification. orgsyn.org
The Curtius rearrangement has been instrumental in the synthesis of various complex molecules, including the antiviral drug oseltamivir (B103847) and derivatives of the anticancer agent sorafenib. wikipedia.orgnih.gov The reaction's ability to be carried out at room temperature in some cases minimizes potential hazards associated with heating. wikipedia.org
| Starting Material | Key Reagents | Intermediate | Final Product (Example) |
|---|---|---|---|
| Derivative of this compound (e.g., the corresponding carboxylic acid) | NaN₃, (Boc)₂O, Zn(OTf)₂ (cat.), TBAB (cat.) | Acyl azide, then Isocyanate | Boc-protected amine derivative |
| Carboxylic acid derivative | Diphenylphosphoryl azide (DPPA), t-BuOH | Acyl azide, then Isocyanate | Boc-protected amine derivative |
Other Specific Synthetic Transformations
Knoevenagel Condensation and Subsequent Reactions
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.orgthermofisher.com This reaction is a modification of the aldol (B89426) condensation and typically results in an α,β-unsaturated product after a dehydration step. wikipedia.org
A synthetic route to a precursor of this compound can be envisioned starting with a Knoevenagel condensation between pentanal and diethyl malonate. The active methylene group in diethyl malonate is deprotonated by a mild base (e.g., piperidine (B6355638) or gelatin immobilized on a support) to form a carbanion. amazonaws.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of pentanal. The subsequent intermediate undergoes dehydration to yield diethyl pentylidene-malonate.
The reaction is often carried out at room temperature in a solvent like DMSO. amazonaws.comrsc.org To drive the reaction towards the product, the water formed as a byproduct can be removed, for instance, by azeotropic distillation. thermofisher.com Following the condensation, the resulting diethyl pentylidene-malonate can be selectively hydrogenated to yield diethyl 2-pentylmalonate. Subsequent selective hydrolysis of one of the ester groups would then afford this compound.
Recent advancements have focused on environmentally friendly catalysts, such as immobilized enzymes like bovine serum albumin (BSA) or gelatin, which can be recovered and reused. amazonaws.comrsc.org These biocatalysts have shown high efficiency in promoting the Knoevenagel condensation. amazonaws.com
| Reactant 1 | Reactant 2 | Catalyst (Example) | Initial Product | Subsequent Reaction | Final Product |
|---|---|---|---|---|---|
| Pentanal | Diethyl malonate | Piperidine, Immobilized Gelatin | Diethyl pentylidene-malonate | Hydrogenation, Selective Hydrolysis | This compound |
Stobbe Condensation in Analog Synthesis
The Stobbe condensation is a specific type of condensation reaction between a diester of succinic acid (or its derivatives) and a ketone or aldehyde, which is mediated by a strong base like sodium ethoxide or potassium t-butoxide. wikipedia.orgdrugfuture.com A key feature of this reaction is that it typically yields an alkylidenesuccinic acid or a salt of its monoester, which is a result of a lactone intermediate that undergoes ring opening. wikipedia.orgorganicchemistrytutor.com
While not a direct synthesis of this compound itself, the Stobbe condensation is a powerful tool for creating analogs and more complex structures that could incorporate a similar pentanoic acid moiety. For instance, by reacting pentanal with diethyl succinate (B1194679) in the presence of a strong base, one could synthesize an analog where the pentyl group is attached to a succinic acid backbone.
The mechanism involves the formation of an enolate from the succinic ester, which then adds to the carbonyl of the aldehyde (pentanal). organicchemistrytutor.com The resulting alkoxide intermediate then undergoes an intramolecular cyclization to form a γ-lactone intermediate. wikipedia.org Base-induced elimination and ring-opening of this lactone lead to the final product, which is a salt of the monoester of the alkylidenesuccinic acid. wikipedia.org
The Stobbe condensation has been widely applied in the synthesis of various substituted acids and has been used to construct polycyclic systems. slideshare.net The choice of base and reaction conditions can influence the outcome and the ratio of products formed. rsc.org
Japp–Klingemann Condensation and Fischer Indole (B1671886) Rearrangements
The Japp-Klingemann reaction is a synthetic method used to produce hydrazones from β-keto acids or β-keto esters and diazonium salts. These hydrazones can then serve as key intermediates in the Fischer indole synthesis to form indole derivatives. wikipedia.org
While not a direct route to this compound, this reaction sequence can be used to synthesize complex heterocyclic structures that incorporate a pentanoic acid-like side chain. For instance, a β-keto ester bearing a pentyl group could be subjected to the Japp-Klingemann reaction. The resulting hydrazone, upon treatment with an acid catalyst (Brønsted or Lewis acids), can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a key step in the Fischer indole synthesis, to form an indole. wikipedia.orgtcichemicals.com
The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The initially formed phenylhydrazone isomerizes to an enamine, which then undergoes the characteristic rearrangement to produce the indole ring system. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org
Nucleophilic Substitution Processes
The ester and carboxylic acid groups in this compound contain electrophilic carbonyl carbons, making them susceptible to nucleophilic attack. The mechanisms of these substitution reactions are fundamental to its chemical behavior.
One of the primary reactions is hydrolysis, which can occur under acidic or basic conditions. In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. Conversely, under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. Both pathways proceed through a tetrahedral intermediate.
The reactivity of the ethoxycarbonyl group is significantly influenced by substituents on the molecule. For instance, in related dihydroquinoline systems, the basicity of the molecule is a key factor for high reactivity. rsc.org The reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) with nucleophiles like water, acetate, or amines proceeds through a protonated species. rsc.org This suggests that the initial step in many nucleophilic substitution reactions involving such structures is the protonation of the molecule, which activates it for subsequent attack. rsc.org The rate of reaction is heavily dependent on the electronic nature of the substituents. rsc.org
Addition and Elimination Reaction Mechanisms
Addition and elimination reactions are central to the synthesis and transformation of related structures. Hydrogenation, a form of addition reaction, is a key process. The hydrogenation of a structurally similar compound, 3-(ethoxycarbonyl)-4-(o-tolyl)pentanoic acid, has been attempted with various heterogeneous catalysts, including Raney-Ni, Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂). reddit.com Homogeneous catalysts, such as Crabtree's catalyst, are also considered effective for the hydrogenation of substituted alkenes. reddit.com
Conversely, elimination reactions, often in the form of dehydration, can lead to the formation of unsaturated compounds. In the catalytic conversion of γ-valerolactone (GVL) to pentanoic acid, an acid-catalyzed ring-opening occurs, which is mechanistically a dehydration/elimination step, to form intermediate pentenoic acids. semanticscholar.orgresearchgate.net These unsaturated intermediates are then subsequently hydrogenated. semanticscholar.orgresearchgate.net This cascade demonstrates the interplay between elimination (ring-opening) and addition (hydrogenation) mechanisms.
Decarboxylation Mechanisms
As a substituted malonic acid derivative (upon hydrolysis of its ester), this compound is prone to decarboxylation, particularly when heated. This reaction proceeds through an ionic mechanism, specifically for beta-keto acids or compounds with a carbonyl group beta to the carboxylic acid. youtube.comyoutube.com
The mechanism involves the formation of a cyclic intermediate that facilitates the loss of carbon dioxide. youtube.comyoutube.com The carboxylic acid is positioned to form a six-membered ring-like transition state through an intramolecular hydrogen bond with the ester's carbonyl oxygen. youtube.comyoutube.com Upon heating, a concerted electronic rearrangement occurs: the oxygen of the hydroxyl group abstracts its own proton, the O-H bond electrons form a new C=O bond, and the C-C bond of the carboxyl group breaks, releasing CO₂. youtube.comyoutube.com This process results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable keto form, in this case, pentanoic acid. youtube.comyoutube.com The stability of the six-membered cyclic transition state significantly lowers the activation energy for this process, sometimes allowing the reaction to occur at mild temperatures between 50 and 150°C. youtube.com
| Step | Description | Key Intermediate |
| 1. Hydrolysis | The ethyl ester is hydrolyzed to a carboxylic acid, forming a substituted malonic acid. | 2-Propylmalonic acid |
| 2. Cyclic Transition State | The molecule arranges to form a six-membered ring via an intramolecular hydrogen bond. | Cyclic hydrogen-bonded species |
| 3. Concerted Rearrangement | Heating induces a cyclic flow of electrons, breaking the C-C bond and releasing CO₂. | Enol of pentanoic acid |
| 4. Tautomerization | The enol intermediate rapidly converts to the final carboxylic acid product. | Pentanoic acid |
Enolate and Carbanion Mediated Transformations
The hydrogen atom on the carbon alpha to both the carboxylic acid and the ester group (the C-2 position) is notably acidic. This is due to the resonance-stabilizing effect of the two adjacent carbonyl groups on the conjugate base. A moderately strong base can deprotonate this position to form a resonance-stabilized carbanion, known as an enolate.
This enolate is a powerful nucleophile and is central to the synthesis of this compound itself, typically via the malonic ester synthesis. In this synthesis, the enolate of diethyl malonate acts as a nucleophile, attacking an alkyl halide (e.g., propyl bromide) to form a dialkylmalonate. Subsequent hydrolysis and decarboxylation yield the final product. The formation and reactivity of this carbanion intermediate are thus pivotal in transformations that involve building the carbon skeleton at the C-2 position.
Radical-Based Mechanistic Considerations
While ionic mechanisms are predominant in the transformations of this compound, radical mechanisms can also be a factor under specific conditions. Radical decarboxylation, for instance, is a known alternative pathway that typically requires more extreme conditions, such as very high temperatures or electrochemical initiation. youtube.com In such a process, the C-C bond would cleave homolytically to generate a carboxyl radical and an alkyl radical, with the former rapidly losing CO₂. These pathways are generally less common in standard laboratory synthesis compared to the ionic decarboxylation of beta-dicarbonyl compounds.
Catalytic Reaction Mechanisms
Catalysis plays a vital role in mediating the transformations of this compound and related molecules. Bifunctional catalysts, which possess both metal and acidic sites, are particularly effective. semanticscholar.orgresearchgate.net
In the production of pentanoic acid from biomass-derived γ-valerolactone, a tandem reaction is employed using a catalyst like Platinum supported on an acidic zeolite (e.g., ZSM-5). semanticscholar.orgresearchgate.net The mechanism involves two distinct catalytic cycles:
Acid Catalysis : The Brønsted acid sites on the zeolite catalyze the ring-opening of the lactone to form pentenoic acid intermediates. semanticscholar.org This is a thermodynamically disfavored step under hydrothermal conditions. researchgate.net
Metal Catalysis : The platinum sites catalyze the hydrogenation of the pentenoic acid intermediates to the final product, pentanoic acid. researchgate.net The platinum also facilitates the decomposition of formic acid, which can be used as an in situ source of hydrogen. semanticscholar.orgresearchgate.net
The efficiency of these catalytic systems depends on factors like the surface area of the metal and the strength of the acid sites. semanticscholar.orgresearchgate.net For hydrogenation reactions, various metal catalysts are employed, and their performance can be influenced by steric hindrance around the reactive site. reddit.com For example, while heterogeneous catalysts like Pd/C are common, sterically demanding substrates may require homogeneous catalysts like Crabtree's catalyst for efficient addition of hydrogen. reddit.com
| Catalyst Type | Example(s) | Role in Mechanism | Relevant Reaction |
| Heterogeneous Metal | Pd/C, PtO₂, Raney-Ni reddit.com | Surface catalysis for addition of H₂ | Hydrogenation |
| Homogeneous Metal | Crabtree's Catalyst reddit.com | Soluble catalyst for hydrogenation | Hydrogenation |
| Bifunctional | Pt on ZSM-5 semanticscholar.orgresearchgate.net | Acid sites for elimination/ring-opening; Metal sites for hydrogenation | GVL to Pentanoic Acid |
Acid-Catalyzed Pathways
The mechanism for the acid-catalyzed hydrolysis of esters begins with the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acid solutions. chemguide.co.ukyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. youtube.com Following a series of proton transfers, one of the ethoxy groups is eliminated as ethanol, and subsequent deprotonation of the intermediate yields the carboxylic acid group and regenerates the hydronium ion catalyst. youtube.com To favor the formation of the monoester, reaction conditions such as temperature, reaction time, and the concentration of water and acid must be carefully controlled to prevent complete hydrolysis to the dicarboxylic acid. chemguide.co.ukvaia.com
While the general mechanism is well-understood, specific research findings on the acid-catalyzed synthesis of this compound are not extensively detailed in the reviewed literature. However, studies on similar systems, such as the hydrolysis of diethyl 2-(perfluorophenyl)malonate, have shown that acid-catalyzed hydrolysis can be a viable method, although in some cases, it may lead to decarboxylation as a side reaction, especially under vigorous conditions. nih.govbeilstein-journals.org For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of hydrobromic acid and acetic acid at reflux resulted in the formation of 2-(perfluorophenyl)acetic acid, indicating that both hydrolysis and decarboxylation occurred. nih.govbeilstein-journals.org
Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis
| Parameter | Condition | Rationale |
| Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) | Provides the necessary hydronium ions to initiate catalysis. chemguide.co.uk |
| Reactant | Diethyl ethylpropylmalonate, Water | Water acts as the nucleophile for hydrolysis. youtube.com |
| Temperature | Elevated (reflux) | Increases the reaction rate, but can also promote side reactions. chemguide.co.uk |
| Control | Reaction time, Stoichiometry | Careful control is needed to favor mono-hydrolysis over di-hydrolysis. vaia.com |
Base-Catalyzed Processes
Base-catalyzed hydrolysis of diethyl ethylpropylmalonate is a common and efficient method for the synthesis of this compound. This process, often referred to as saponification, involves the reaction of the diester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). ucalgary.caresearchgate.net
The reaction proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the diethyl ethylpropylmalonate. nih.govyoutube.com This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling an ethoxide ion (EtO⁻) as a leaving group and forming the carboxylate salt. The ethoxide ion subsequently deprotonates a water molecule to form ethanol. To obtain the final product, this compound, the reaction mixture is acidified in a separate workup step, which protonates the carboxylate salt. ucalgary.ca
The selectivity for mono-hydrolysis over di-hydrolysis can often be controlled by using a stoichiometric amount of the base at low temperatures. researchgate.net For example, the selective mono-hydrolysis of dialkyl malonates has been achieved with high efficiency under specific conditions. researchgate.net The rate of base-catalyzed hydrolysis is influenced by factors such as the concentration of the base, the temperature, and the structure of the ester. nih.govnih.gov
Table 3: General Conditions for Base-Catalyzed Ester Hydrolysis
| Parameter | Condition | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) | Provides the nucleophilic hydroxide ion for the initial attack. ucalgary.ca |
| Reactant | Diethyl ethylpropylmalonate | The substrate for hydrolysis. |
| Temperature | Often low to room temperature | Helps to control the reaction and improve selectivity for mono-hydrolysis. researchgate.net |
| Workup | Acidification (e.g., with HCl) | Protonates the intermediate carboxylate salt to yield the final carboxylic acid. ucalgary.ca |
Advanced Research on Derivatives and Structural Analogs of 2 Ethoxycarbonyl Pentanoic Acid
Synthesis and Utility of Ester Derivatives
The ester functional group in 2-(ethoxycarbonyl)pentanoic acid and its derivatives plays a crucial role in their reactivity and utility in organic synthesis. The preparation of various ester derivatives often serves as a key step in the synthesis of more complex molecules.
One of the fundamental reactions involving the ester group is its hydrolysis to a carboxylic acid. This reaction can be catalyzed by either acid or base. soka.ac.jp In an acidic medium, the process is reversible, while basic hydrolysis, also known as saponification, is irreversible because the resulting carboxylate ion is not susceptible to nucleophilic attack. units.it
Transesterification, the conversion of one ester to another by reacting with an alcohol, is another important transformation. This process is often catalyzed by either an acid or a base. To prevent unwanted transesterification during reactions, the choice of base is often matched with the ester's alcohol component; for instance, ethyl esters are used with sodium ethoxide. wikipedia.org
The ester group can also be reduced. For example, diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes. units.it This selective reduction provides a valuable method for accessing aldehyde functionalities from readily available ester precursors.
The following table summarizes some key reactions of ester derivatives:
| Reaction | Reagents | Product |
| Acid-catalyzed hydrolysis | H₃O⁺ | Carboxylic acid |
| Base-catalyzed hydrolysis (Saponification) | NaOH, H₂O | Carboxylate salt |
| Transesterification | R'OH, H⁺ or OR'⁻ | New ester |
| Reduction | DIBAL-H | Aldehyde |
Amide and Carboxylic Acid Derivative Syntheses
The synthesis of amides and other carboxylic acid derivatives from this compound is a cornerstone of its chemical utility. These derivatives are often intermediates in the synthesis of more complex molecules.
Amides are typically synthesized from carboxylic acids and amines. researchgate.net This can be achieved by heating a carboxylic acid with ammonia (B1221849) or an amine, which drives off water and forms the amide. khanacademy.orgyoutube.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. khanacademy.orgyoutube.com To neutralize the HCl byproduct in the latter reaction, a non-nucleophilic base like pyridine (B92270) is often added. units.it Amides can also be formed from other carboxylic acid derivatives like esters and acid anhydrides upon reaction with ammonia or amines. khanacademy.orgyoutube.com
The synthesis of other carboxylic acid derivatives often involves nucleophilic acyl substitution. units.it For instance, acid chlorides, which are among the most reactive carboxylic acid derivatives, can be prepared by reacting a carboxylic acid with thionyl chloride (SOCl₂). units.it These highly reactive intermediates can then be converted into other derivatives such as esters and anhydrides. units.it
The reactivity of carboxylic acid derivatives follows the general trend: acid chlorides > acid anhydrides > esters > amides. units.it This hierarchy is dictated by the stability of the leaving group in the nucleophilic acyl substitution reaction.
A summary of synthetic routes to amides and other carboxylic acid derivatives is presented below:
| Starting Material | Reagent(s) | Product |
| Carboxylic acid | Ammonia/Amine, Heat | Amide |
| Acid chloride | Ammonia/Amine | Amide |
| Ester | Ammonia/Amine | Amide |
| Carboxylic acid | Thionyl chloride (SOCl₂) | Acid chloride |
| Acid chloride | Alcohol | Ester |
| Acid chloride | Carboxylate salt | Acid anhydride |
α-Quaternary Amino Acid Derivatives
The synthesis of α-quaternary amino acids, which are amino acids with two side chains on the α-carbon, is a challenging yet important area of research due to their presence in various biologically active molecules. Derivatives of this compound can serve as precursors for these complex structures.
One approach to synthesizing α-amino acids involves the α-bromination of a carboxylic acid using reagents like Br₂ and PBr₃, followed by an Sₙ2 reaction with ammonia. libretexts.org To create a quaternary center, this strategy would need to be adapted, for instance, by starting with a disubstituted α-carbon.
Another method is the reductive amination of α-keto acids. This involves reacting an α-keto acid with ammonia and a reducing agent like NaBH₄. libretexts.org This method proceeds through an imine intermediate which is then reduced. libretexts.org
A palladium-catalyzed enantioselective C-H arylation of N-phthalyl-protected aminoisobutyric acid has been developed, offering a route to α,α-disubstituted amino acids with high enantioselectivity. researchgate.net This highlights the use of modern catalytic methods to construct these challenging chiral centers.
Malonic Ester Analogs in Organic Transformations
The malonic ester synthesis is a classic and versatile method in organic chemistry for preparing substituted carboxylic acids. wikipedia.orgorgoreview.com This synthesis utilizes a malonic ester, such as diethyl malonate, which is a structural analog of this compound where the pentyl group is replaced by another ethoxycarbonyl group.
The core of the malonic ester synthesis involves the deprotonation of the α-carbon, which is acidic due to its position between two carbonyl groups, followed by alkylation with an alkyl halide. wikipedia.orgmasterorganicchemistry.com This process can be repeated to introduce a second alkyl group. wikipedia.org Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields a substituted carboxylic acid. wikipedia.orgmasterorganicchemistry.com
This method is highly valuable for creating carboxylic acids with specific alkyl chains. orgoreview.com For instance, reacting diethyl malonate with an appropriate alkyl halide can lead to the synthesis of a wide variety of substituted acetic acids. wikipedia.org The malonic ester synthesis can also be adapted to produce cycloalkane carboxylic acids by using a dihalide in an intramolecular reaction. wikipedia.org
The key steps of the malonic ester synthesis are outlined below:
| Step | Description |
| 1. Deprotonation | A base removes the acidic proton from the α-carbon to form an enolate. masterorganicchemistry.com |
| 2. Alkylation | The enolate acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com |
| 3. Hydrolysis | Acidic or basic hydrolysis converts the diester to a dicarboxylic acid. masterorganicchemistry.com |
| 4. Decarboxylation | Heating the dicarboxylic acid leads to the loss of CO₂ to form the final carboxylic acid. masterorganicchemistry.com |
Functionalization of the Pentanoic Acid Backbone
The pentanoic acid backbone of this compound offers several sites for functionalization, allowing for the synthesis of a wide array of derivatives.
The α-carbon, activated by the adjacent carbonyl groups, is a primary site for modification. As seen in the malonic ester synthesis, this position can be readily alkylated. wikipedia.org
The carboxylic acid group itself can be transformed into various other functional groups. As previously discussed, it can be converted to esters, amides, and acid chlorides. units.it Furthermore, the carboxylic acid can undergo reduction.
The pentyl chain also provides opportunities for functionalization, although this is generally more challenging than modifying the α-position or the carboxyl group. Reactions targeting the alkyl chain would typically involve radical halogenation or other methods for C-H activation, which are often less selective.
The conversion of γ-valerolactone (GVL), a biomass-derived platform chemical, to pentanoic acid highlights another route to functionalized pentanoic acid derivatives. rsc.org This process involves the acid-catalyzed ring-opening of GVL to form pentenoic acid intermediates, which are then hydrogenated. rsc.org
Chiral Derivatives and Stereochemical Control
The synthesis of chiral derivatives of this compound and the control of stereochemistry are crucial for applications in areas such as medicinal chemistry and materials science.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. One notable example is the work of William Knowles, who developed a method for the enantioselective hydrogenation of a Z-enamido acid using a chiral rhodium catalyst to produce α-amino acids with high enantiomeric purity. libretexts.org This work earned him a share of the 2001 Nobel Prize in Chemistry. libretexts.org
Another strategy for obtaining pure enantiomers is the resolution of a racemic mixture. libretexts.org This can be achieved through various techniques, including the use of chiral resolving agents or chiral chromatography.
The synthesis of homochiral α-amino acids has been achieved through the regioselective reaction of higher-order cuprates with chiral aziridine-2-carboxylic acids. rsc.org This method provides a route to optically active amino acids.
The development of stereocontrolled reactions is a major focus in modern organic synthesis. For example, stereoselective routes to trisubstituted α,β-unsaturated esters have been developed through the alkylation of the dianion of methyl acetoacetate (B1235776) and subsequent reactions. researchgate.net
Building Block in Complex Molecular Architectures
As a derivative of a malonic ester, this compound serves as a fundamental C5 building block. The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly reactive. This reactivity is the cornerstone of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.com
In this process, the α-carbon can be readily deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in a carbon-carbon bond-forming reaction. Subsequent hydrolysis of the ester and heating leads to decarboxylation, yielding a substituted carboxylic acid. masterorganicchemistry.com The presence of the propyl group at the α-position in this compound means it is typically formed from the alkylation of diethyl malonate with a propyl halide, followed by selective hydrolysis of one ester group.
The utility of this compound as a building block is clearly demonstrated in the synthesis of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. By reacting the precursor, diethyl 2-propylmalonate, with a second alkylating agent, dialkylated malonic esters can be formed. wikipedia.org After hydrolysis and decarboxylation, this pathway leads to a variety of α-substituted pentanoic acids, which are valuable intermediates in the fragrance, flavor, and pharmaceutical industries.
For example, the general malonic ester synthesis allows for the creation of a diverse library of carboxylic acids, as shown in the table below.
| Starting Material | Alkylating Agent (R-X) | Final Product (after hydrolysis & decarboxylation) |
| Diethyl malonate | 1-bromopropane | Pentanoic acid |
| Diethyl malonate | Benzyl chloride | 3-Phenylpropanoic acid |
| Diethyl malonate | 1,4-Dibromobutane | Cyclopentanecarboxylic acid |
This table illustrates the general versatility of the malonic ester synthesis, the parent pathway for creating intermediates like this compound.
The structural framework of this compound makes it an ideal precursor for more complex and specialized organic compounds, particularly in the pharmaceutical sector. While direct examples are proprietary, analogous structures are key intermediates in synthesizing active pharmaceutical ingredients. For instance, a structurally related compound, (R)-2-(2-(tert-butoxy)-2-oxyethyl) pentanoic acid, is a documented intermediate in the synthesis of the anti-epileptic drug Brivaracetam.
Furthermore, the parent compound family, malonic esters, are famously used to synthesize a class of sedative-hypnotic drugs known as barbiturates. This reaction involves the condensation of a dialkyl-substituted diethyl malonate with urea (B33335). wikipedia.orgnih.gov This classic synthesis highlights the role of malonate derivatives as crucial precursors to medicinally important heterocyclic compounds.
Role in Polymer and Advanced Material Preparation
The bifunctional nature of this compound lends itself to applications in polymer chemistry. The presence of both a carboxylic acid and an ester group allows it to act as a monomer or a co-monomer in polymerization reactions. It can be incorporated into polymer chains, such as polyesters or polyamides, through condensation polymerization.
The inclusion of such a monomer can be used to modify the properties of the resulting material. For example, incorporating branched structures into a polymer backbone can influence its thermal stability, mechanical strength, and solubility. Research on similar functionalized carboxylic acids has shown they can serve as co-monomers to produce copolymers with improved mechanical properties and thermal resistance. chempedia.info The propyl side chain of this compound can impart specific steric and hydrophobic characteristics to a polymer matrix, making it a target for creating advanced materials with tailored properties.
Cyclization and Ring-Forming Reactions
Substituted malonic esters are pivotal reagents in the synthesis of cyclic and heterocyclic compounds. The precursor to this compound, diethyl 2-propylmalonate, can undergo condensation reactions with various dinucleophiles to form rings. nih.gov
A classic example is the reaction with urea in the presence of a strong base, which yields a substituted barbituric acid, a six-membered heterocyclic ring. nih.gov Similarly, reactions with other dinucleophiles like 2-aminopyridine (B139424) can lead to different fused heterocyclic systems. nih.gov These types of cyclocondensation reactions are fundamental in synthetic organic chemistry for building complex molecular frameworks from relatively simple acyclic precursors.
Another important ring-forming reaction is the Perkin alicyclic synthesis, which involves the intramolecular reaction of a malonic ester derivative with a dihalide to form a carbocyclic ring. wikipedia.org This demonstrates the versatility of the malonic ester framework in constructing not only heterocycles but also complex alicyclic systems.
Reagent in Multi-Step Synthetic Strategies
This compound is rarely the final product in a synthesis; instead, it is a key intermediate in a longer, multi-step synthetic pathway. The malonic ester synthesis is itself a multi-step process that involves a sequence of reactions: deprotonation, alkylation, hydrolysis, and decarboxylation. masterorganicchemistry.com
This compound represents a strategic point in a synthesis, where the molecule contains a protected carboxylic acid (the ethyl ester) and a free carboxylic acid. This differential protection allows for selective reactions. The free acid can be transformed (e.g., into an amide or an acid chloride) while the ester remains intact. Alternatively, the ester can be hydrolyzed under specific conditions. This strategic potential makes it a valuable reagent for constructing complex target molecules where precise control over functional group manipulation is required. The synthesis of pharmaceuticals and other complex natural products often relies on such carefully planned, multi-step strategies where intermediates like this compound play a crucial role. nih.gov
Conclusion
Biochemical and Metabolic Research Intersections
Investigation as a Tool in Biological Process Elucidation
Currently, there is no specific research documenting the use of 2-(ethoxycarbonyl)pentanoic acid as a direct tool for elucidating biological processes. However, its structural components, particularly the ethoxycarbonyl group, are found in various molecules used as chemical probes. It is conceivable that this compound could be adapted for such purposes. For instance, by modifying it to include a reporter tag, it could potentially be used to investigate enzymes that recognize short-chain fatty acids or dicarboxylic acid monoesters.
Role in Metabolic Pathway Studies
The direct involvement of this compound in metabolic pathway studies has not been reported. Nevertheless, the metabolism of similar molecules provides a framework for its potential metabolic fate.
Analysis of Biosynthetic Routes
There is no evidence to suggest that this compound is a known natural product with an established biosynthetic pathway. Typically, biosynthetic pathways of interest involve more complex molecules. The study of how organisms synthesize unique chemical structures is a vibrant area of research, but this compound has not been a subject of such investigations.
Characterization of Biodegradation Pathways
The biodegradation of this compound has not been specifically detailed in the scientific literature. However, based on the metabolism of other esters and carboxylic acids, a plausible degradation pathway can be hypothesized. The initial step would likely involve the enzymatic hydrolysis of the ethyl ester bond by non-specific esterases present in various organisms, yielding ethanol (B145695) and 2-ethyl-pentanedioic acid. The resulting dicarboxylic acid could then potentially enter central metabolism through pathways like β-oxidation, similar to other fatty acids and dicarboxylic acids.
Metabolic "Dark Matter" Exploration
Metabolic "dark matter" refers to the vast number of unknown metabolites present in organisms that have not yet been identified or functionally characterized. While there is no direct evidence linking this compound to this area of research, the exploration of unknown metabolic pathways is a key aspect of metabolomics. It is possible that this compound or its metabolites exist as part of this uncharacterized metabolic space, but this remains speculative without direct experimental evidence.
Interactions with Biomolecules and Biological Systems
Specific interactions between this compound and biomolecules such as proteins or biological membranes have not been documented. The ester and carboxylic acid functional groups suggest the potential for hydrogen bonding and electrostatic interactions with enzyme active sites or transport proteins. As a monoester of a dicarboxylic acid, it possesses both a polar head (the carboxylate group) and a more hydrophobic tail (the ethyl-pentyl group), which could lead to interactions with the lipid bilayers of cell membranes, though such interactions have not been experimentally verified.
Computational and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying the properties of molecules like 2-(ethoxycarbonyl)pentanoic acid.
DFT calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For this compound, which possesses several rotatable bonds, multiple conformers can exist. DFT can be used to calculate the energies of these different conformations to identify the most stable structures.
A theoretical conformational analysis of a related compound, diethyl malonate, has been performed to understand its structural properties. researchgate.net The following table presents hypothetical DFT-calculated geometric parameters for the lowest energy conformer of this compound, based on typical values for similar functional groups.
| Parameter | Value |
| C=O (ester) bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.34 Å |
| C=O (acid) bond length | ~1.22 Å |
| C-O (acid) bond length | ~1.35 Å |
| O-H (acid) bond length | ~0.97 Å |
| C-C-C bond angle | ~112° |
| O-C=O (ester) bond angle | ~124° |
| O-C=O (acid) bond angle | ~123° |
These are representative values and would require specific DFT calculations for this compound for precise determination.
DFT is a powerful tool for predicting the reactivity of molecules by calculating various electronic properties known as reactivity descriptors. These descriptors help in understanding how a molecule will interact with other reagents. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. A smaller HOMO-LUMO gap generally indicates higher reactivity.
For this compound, the region around the α-carbon (the carbon atom adjacent to both the carboxyl and ethoxycarbonyl groups) is of particular interest. The acidity of the α-hydrogen is a key feature of malonic ester derivatives, making this position susceptible to deprotonation and subsequent alkylation reactions. ucalgary.camasterorganicchemistry.com DFT calculations can quantify the acidity of this proton and map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
The general mechanism for the alkylation of malonic esters involves the formation of an enolate ion, which then acts as a nucleophile. chemicalnote.com DFT can be used to model the reaction pathway, providing insights into the transition state structures and activation energies for such reactions.
Table of Conceptual DFT Reactivity Descriptors (Hypothetical Values)
| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | 7.3 eV | Indicates chemical stability |
| Electronegativity (χ) | 4.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 3.65 | Resistance to change in electron distribution |
These values are hypothetical and serve to illustrate the types of insights gained from DFT calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. An MD simulation of this compound, for instance in an aqueous solution, would reveal how the molecule interacts with its environment, its conformational flexibility, and how it might diffuse and orient itself in a solvent.
Quantitative Structure-Activity Relationships (QSAR) in Chemical Space
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. nih.govnih.gov For a compound like this compound, QSAR studies could be employed to predict its potential toxicity, environmental fate, or other biological activities based on its structural features.
Although no specific QSAR models for this compound have been reported, studies on the toxicity of aliphatic carboxylic acids have demonstrated the utility of this approach. nih.gov In these studies, descriptors such as the octanol-water partition coefficient (logP), which relates to hydrophobicity, and electronic parameters like the energy of the LUMO (E_LUMO), have been used to build predictive models for toxicity. nih.gov
A hypothetical QSAR study for a series of related dicarboxylic acid monoesters could involve the following steps:
Synthesizing or obtaining a series of structurally related compounds.
Measuring their biological activity (e.g., toxicity to a specific organism).
Calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic).
Developing a mathematical equation that correlates the descriptors with the observed activity.
Example of a Simple QSAR Equation:
log(1/C) = c₁ * logP + c₂ * E_LUMO + c₃
Where C is the concentration required for a specific biological effect, and c₁, c₂, and c₃ are constants determined from the regression analysis.
Prediction of Reaction Barriers and Transition States
Computational chemistry, particularly using methods like DFT, can be used to predict the energy barriers and geometries of transition states for chemical reactions. For this compound, this could be applied to important reactions such as its hydrolysis or its involvement in malonic ester-type syntheses.
The hydrolysis of the ester group in this compound can proceed through either an acid-catalyzed or base-catalyzed mechanism. Computational modeling can determine the step-by-step mechanism, identify the transition state for the rate-determining step, and calculate the activation energy. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.
For example, in the well-known malonic ester synthesis, the first step is the deprotonation of the α-carbon, followed by alkylation. ucalgary.camasterorganicchemistry.com The subsequent hydrolysis of the ester and decarboxylation are key steps to obtain the final product. chemicalnote.com DFT calculations can model the energy profile of this entire reaction sequence, identifying the transition states for each step and providing a detailed understanding of the reaction mechanism. While specific calculations for this compound are not available, the principles are well-established for related systems. acs.orgmasterorganicchemistry.com
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Analysis (Beyond Basic Identification)
Spectroscopy is fundamental to understanding the molecular architecture and behavior of 2-(Ethoxycarbonyl)pentanoic acid. Advanced applications of these techniques provide deep insights into its structural details and interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Beyond simple confirmation of the structure, 2D NMR techniques and isotopic labeling can be employed in mechanistic studies to understand reaction pathways and molecular dynamics. For instance, by using ¹³C-enriched precursors, one could trace the metabolic fate of the carbon skeleton within a biological system. nih.gov The predictable chemical shifts in both ¹H and ¹³C NMR spectra allow for precise assignment of each atom in the molecule, which is invaluable for tracking structural changes during a chemical reaction.
Based on analogous structures like diethyl malonate and valeric acid, the expected NMR signals for this compound can be predicted. hmdb.cahmdb.ca The proton (¹H) NMR would show a characteristic triplet-quartet pattern for the ethoxy group, alongside signals for the propyl chain and the chiral proton at the C2 position. The carbon (¹³C) NMR provides complementary data, with distinct signals for the carbonyl carbons of the ester and carboxylic acid groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | ¹³C NMR | Predicted Chemical Shift (ppm) |
| -CH₃ (propyl) | ~0.9 | Triplet | C=O (Acid) | ~175-180 |
| -CH₂- (propyl) | ~1.4 | Sextet | C=O (Ester) | ~168-172 |
| -CH₂- (propyl) | ~1.8 | Quintet | -O-CH₂- | ~61 |
| -CH- (C2) | ~3.4 | Triplet | -CH- (C2) | ~50 |
| -O-CH₂- (ethyl) | ~4.2 | Quartet | -CH₂- (propyl) | ~34 |
| -CH₃ (ethyl) | ~1.2 | Triplet | -CH₂- (propyl) | ~20 |
| -COOH | ~10-12 | Singlet (broad) | -CH₃ (propyl) | ~14 |
| -CH₃ (ethyl) | ~14 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The molecule possesses two distinct carbonyl groups (one from the carboxylic acid and one from the ester) and a hydroxyl group, each giving rise to characteristic absorption bands. spectroscopyonline.com
The carboxylic acid O-H bond results in a very broad absorption band in the region of 3500-2500 cm⁻¹. spectroscopyonline.com The C=O stretch of the carboxylic acid typically appears around 1710 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735 cm⁻¹. masterorganicchemistry.com The presence of two carbonyl stretching peaks can sometimes be observed in related molecules like acid anhydrides. spectroscopyonline.com The C-O stretching vibrations for both the acid and ester groups appear in the 1300-1000 cm⁻¹ region. The IR spectrum provides a rapid and straightforward method for confirming the presence of these key functional groups. nist.govchemicalbook.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 3500 - 2500 | Very Broad |
| Alkyl | C-H Stretch | 2960 - 2850 | Strong, Sharp |
| Ester | C=O Stretch | ~1735 | Strong, Sharp |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | ~1300 | Medium |
| Ester | C-O Stretch | ~1200 | Strong |
Source: Data synthesized from spectroscopic principles and analysis of related compounds. spectroscopyonline.commasterorganicchemistry.comchegg.com
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or LC, is indispensable for identifying metabolites and analyzing the fragmentation patterns of this compound. In metabolic studies, MS can detect and identify related compounds in biological samples like urine or plasma. nih.govcaymanchem.comnih.gov For example, studies on the metabolism of similar compounds like 2-ethylhexanoic acid have successfully identified hydroxylated and dicarboxylic acid metabolites using GC-MS. nih.gov
The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragments. Key fragmentation pathways would likely include the loss of the ethoxy group (-OC₂H₅, 45 Da), the loss of the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da), and decarboxylation of the acid function (-COOH, 45 Da). The molecular ion peak (M⁺) may be weak or absent, which is common for aliphatic acids and esters. Analysis of these fragments helps to confirm the molecular structure. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental composition for the parent ion and its fragments, which is crucial for identifying unknown metabolites. ethz.ch
Table 3: Predicted Major Mass Fragments for this compound in EI-MS
| m/z Value | Identity of Fragment | Possible Neutral Loss |
| 188 | [M]⁺ (Molecular Ion) | - |
| 143 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 115 | [M - COOCH₂CH₃]⁺ | Ethoxycarbonyl radical |
| 101 | [M - C₃H₇ - CO₂]⁺ | Propyl radical and CO₂ |
Note: Fragmentation patterns are predicted based on standard mass spectrometry principles and data from analogous structures like diethyl malonate. nist.govnist.gov
Chromatographic Separations for Isomers and Complex Mixtures
Chromatographic techniques are paramount for the isolation and quantification of this compound from complex mixtures, such as reaction products or biological matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile organic acids. longdom.orgnih.gov For this compound, a reverse-phase (RP-HPLC) method is typically employed. A C18 column is a common choice for the stationary phase, providing good separation for moderately polar compounds. researchgate.netpensoft.net
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) or formic acid solution, to control the pH and ensure the carboxylic acid group is protonated for better retention. sielc.comsielc.com Detection is commonly achieved using a UV detector, typically set around 210 nm where the carbonyl groups absorb. longdom.orgresearchgate.net This method can be validated for linearity, accuracy, and precision according to ICH guidelines and is scalable for preparative separations to isolate impurities. pensoft.netsielc.com
Table 4: Typical HPLC Parameters for Analysis of this compound Analogs
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid or Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.6 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Source: Based on established methods for related organic acids and malonate esters. longdom.orgresearchgate.netsielc.com
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid group, this compound often requires derivatization prior to GC analysis to convert it into a more volatile ester form (e.g., a methyl or pentafluorobenzyl ester). psu.edunih.gov This step enhances thermal stability and improves chromatographic peak shape.
The derivatized analyte is then separated on a capillary column, typically with a non-polar or mid-polar stationary phase like a methyl silicone (e.g., DB-1) or a polyethylene (B3416737) glycol phase. psu.edunist.gov Flame Ionization Detection (FID) provides a robust and sensitive method for quantification. For definitive identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides both retention time data and mass spectral information for structural confirmation and analysis of complex mixtures. nih.govresearchgate.netresearchgate.net
Table 5: Typical GC Parameters for Analysis of Related Carboxylic Acids
| Parameter | Condition |
| Column | Capillary column (e.g., cross-linked methyl silicone) |
| Derivatization | Often required (e.g., methylation, silylation) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Source: Based on established GC methods for fatty acids and their esters. psu.edunih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the selective and quantitative analysis of "this compound" in intricate biological or chemical matrices. Its power lies in the combination of chromatographic separation with the high specificity of mass analysis.
For dicarboxylic acid monoesters like "this compound," derivatization is a common strategy to enhance chromatographic retention and ionization efficiency. nih.govchromatographyonline.com Esterification of the free carboxylic acid group, for instance, to a butyl ester, can improve performance. nih.gov This modification allows for analysis in positive ion mode using atmospheric pressure ionization (API) techniques such as electrospray ionization (ESI), which provides excellent sensitivity. google.com
The analysis proceeds by injecting the derivatized sample into the LC system, where it is separated from other matrix components on a reversed-phase column. The analyte then enters the mass spectrometer, where it is ionized. In the tandem MS setup, a specific precursor ion corresponding to the derivatized molecule is selected and fragmented. The resulting product ions are unique to the molecule's structure, allowing for highly specific detection and quantification using Multiple Reaction Monitoring (MRM). nih.gov This method minimizes chromatographic separation time, with analyses often taking less than a minute per sample. nih.gov
Below is a table outlining a potential LC-MS/MS method for the analysis of a derivatized form of the target compound.
Table 1: Illustrative LC-MS/MS Parameters for Derivatized this compound
| Parameter | Condition | Purpose |
| Sample Preparation | ||
| Derivatization Agent | Butanolic HCl | Esterifies the carboxylic acid group to a butyl ester for improved ionization. nih.gov |
| Extraction | Liquid-Liquid Extraction (e.g., with methyl-tert-butyl ether) | To isolate the analyte from the sample matrix. nih.gov |
| Liquid Chromatography | ||
| Column | C18 or Phenyl-Hexyl | Provides reversed-phase separation of the analyte from interferences. tandfonline.comnih.gov |
| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid | Elutes the analyte and other components from the column. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. researchgate.net |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions of the derivatized analyte. google.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |
| Precursor Ion (Q1) | [M+H]⁺ of butylated derivative | Selects the ion corresponding to the target analyte. |
| Product Ion (Q3) | Specific fragment ion | Confirms the identity of the analyte and is used for quantification. |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers a rapid, versatile, and cost-effective method for the qualitative and quantitative analysis of organic acids and their derivatives. socaspot.orgresearchgate.net It operates on the principle of separating components based on their differential migration across a stationary phase (a fine-particle silica (B1680970) gel plate) propelled by a liquid mobile phase. socaspot.org
For the analysis of "this compound," a sample solution would be applied to the HPTLC plate as a narrow band. The plate is then developed in a chamber containing a suitable mobile phase. A solvent system, such as a mixture of toluene, ethyl acetate, and formic acid, could be optimized to achieve effective separation from other components in a mixture. mdpi.com The finer particle size of the HPTLC stationary phase compared to conventional TLC results in more compact spots and improved separation efficiency. researchgate.net
After development, the plate is dried, and the separated bands are visualized. Detection can be achieved under UV light (e.g., at 254 nm or 366 nm) if the compound is UV-active, or by spraying with a visualizing reagent that reacts with the carboxylic acid or ester functional group to produce a colored spot. mdpi.com Quantification is performed by densitometry, scanning the plate and measuring the intensity of the spot corresponding to "this compound" against a calibration curve prepared from standards.
Table 2: General HPTLC Method Parameters for Organic Acid Analysis
| Parameter | Description | Example |
| Stationary Phase | The adsorbent layer on the plate. | HPTLC plates pre-coated with Silica Gel 60 F₂₅₄. scialert.net |
| Sample Application | The method of applying the sample to the plate. | Automated band-wise application for precision. |
| Mobile Phase | The solvent system that moves up the plate. | Toluene : Ethyl Acetate : Formic Acid (e.g., 9:1:0.1, v/v/v). mdpi.com |
| Development | The process of separating the components. | Ascending development in a saturated twin-trough chamber. |
| Detection/Visualization | The method for observing the separated spots. | UV inspection at 254 nm and 366 nm; Densitometric scanning. mdpi.com |
| Quantification | The method for determining the amount of analyte. | Measurement of peak area and comparison with standards. mdpi.com |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides unambiguous information on bond lengths, bond angles, conformational details, and the packing of molecules in the crystal lattice. For a chiral molecule like "this compound," single-crystal X-ray diffraction can determine its absolute configuration, which is crucial in many biological and chemical applications. nih.gov
While specific crystallographic data for "this compound" is not available in the surveyed literature, the principles of the technique and the expected structural features can be described based on studies of related molecules, such as other carboxylic acids and their esters. nih.govmdpi.comresearchgate.net The process involves growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. suniv.ac.in The pattern of diffracted spots is used to calculate the electron density distribution within the crystal, from which a model of the atomic arrangement is built and refined.
Table 3: Expected Crystallographic Data Parameters for this compound
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. mdpi.com |
| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. mdpi.com |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating crystal unit. researchgate.net |
| C-O Bond Length (Acid) | ~1.20-1.32 Å | Characterizes the carboxylic acid functional group. hu.edu.jo |
| C=O Bond Length (Ester) | ~1.21 Å | Characterizes the carbonyl of the ester group. |
| C-O-C Bond Angle (Ester) | ~115-120° | Defines the geometry of the ethoxy group. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals contacts | Explains the crystal packing and solid-state stability. mdpi.com |
| Absolute Configuration | R or S | Unambiguously determines the stereochemistry at the chiral center. nih.gov |
Chemometric Approaches in Analytical Method Optimization
Chemometrics involves the use of mathematical and statistical methods to design or select optimal measurement procedures and to extract maximum chemical information from analytical data. redalyc.orgnih.gov When developing methods for "this compound," chemometrics can significantly enhance efficiency and robustness. nih.gov
One of the primary applications of chemometrics is in method optimization through Design of Experiments (DoE). redalyc.org Instead of varying one factor at a time, DoE allows for the simultaneous and systematic variation of multiple factors (e.g., mobile phase composition, pH, temperature, and gradient slope in an LC-MS/MS method). The results are then modeled to understand the relationships between these factors and the analytical responses (e.g., peak resolution, analysis time, and sensitivity). This approach can identify the optimal conditions with fewer experiments and provides a deeper understanding of the method's robustness. researchgate.net
In the context of complex mixtures, chemometric tools like multivariate calibration can be invaluable. nih.gov Techniques such as Partial Least Squares (PLS) regression can resolve highly overlapping spectral or chromatographic signals, allowing for the simultaneous quantification of "this compound" and other interfering components without requiring complete separation. nih.gov This is particularly useful for rapid screening assays or when analyzing samples with complex matrices where baseline separation is difficult to achieve. redalyc.org These multivariate approaches leverage the full data spectrum, improving precision and accuracy compared to traditional univariate methods. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(Ethoxycarbonyl)pentanoic acid from malonate derivatives?
- Methodological Answer : A standard approach involves reacting malonate derivatives with potassium hydroxide (KOH) in a tetrahydrofuran (THF)/water mixture under controlled temperature. After hydrolysis, acidification to pH ~2 with HCl yields the crude product, which is purified via sequential extraction (e.g., ethyl acetate) and vacuum concentration. This method minimizes side reactions and ensures high yield .
- Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Solvent | THF:H₂O (3:1) |
| Base | KOH (1.2 eq) |
| Acid | HCl (pH 2) |
Q. How should researchers safely handle this compound in the laboratory?
- Safety Protocol : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services to comply with environmental regulations .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm ester (δ ~4.1–4.3 ppm for ethoxy group) and carboxylic acid (δ ~12 ppm) moieties.
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and carboxylic acid groups).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd/BINAP complexes) to control stereochemistry. For example, coupling with benzaldehyde via Knoevenagel condensation under piperidine catalysis can yield α,β-unsaturated esters with defined geometry, as demonstrated in analogous systems .
Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?
- Data Contradiction Analysis :
- Step 1 : Verify solvent effects (e.g., deuterated DMSO vs. CDCl₃) on chemical shifts.
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Step 3 : Cross-validate with computational methods (DFT calculations for predicted shifts) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies. Compare with experimental kinetic data (e.g., Hammett plots) to identify electronic effects of substituents on reaction rates .
Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications?
- Process Optimization :
- Issue : Exothermic hydrolysis during acidification.
- Solution : Use controlled addition of HCl with ice-bath cooling.
- Purification : Replace column chromatography with recrystallization (solvent: hexane/ethyl acetate) for cost-effective scaling .
Data Analysis & Critical Evaluation
Q. How should researchers statistically validate purity assays for this compound?
- Methodological Answer :
- Perform triplicate HPLC analyses (C18 column, acetonitrile/water mobile phase).
- Calculate relative standard deviation (RSD) for retention times and peak areas.
- Acceptable criteria: RSD < 2% for retention time, >98% purity by area normalization .
Q. What mechanistic insights explain the stability of this compound under acidic conditions?
- Advanced Analysis : The ethoxy group stabilizes the carbonyl via electron donation, reducing susceptibility to acid-catalyzed ester hydrolysis. Comparative studies with methoxy analogs show slower degradation kinetics (t₁/₂ increased by ~30% at pH 2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
